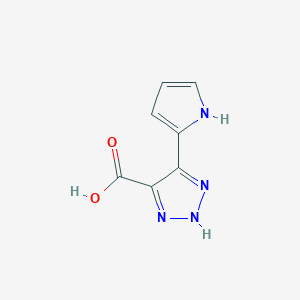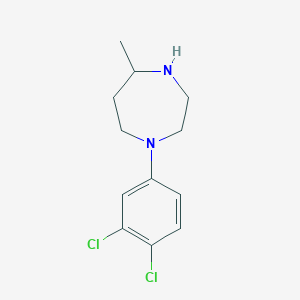
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a 3,4-dichlorophenyl group attached to a 1,4-diazepane ring, with a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the desired diazepane ring. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a suitable amine to yield the final product . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, a mixture of 3,4-dichlorophenyl isocyanate and an appropriate amine can be continuously fed into a reactor, with the reaction monitored and controlled to optimize the production .
化学反応の分析
Types of Reactions
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The diazepane ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Uniqueness
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane is unique due to its specific structural features, such as the presence of both a diazepane ring and a 3,4-dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H16Cl2N2 |
|---|---|
分子量 |
259.17 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C12H16Cl2N2/c1-9-4-6-16(7-5-15-9)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3 |
InChIキー |
VMYQLMWFBQMNIP-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CCN1)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





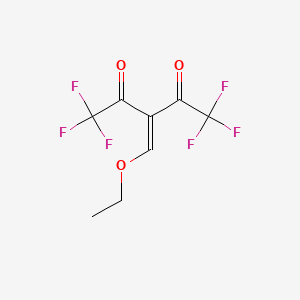
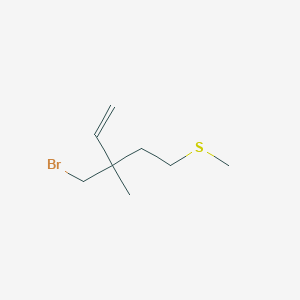
![1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13200212.png)

![4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13200232.png)
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13200238.png)
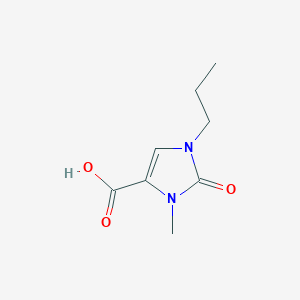
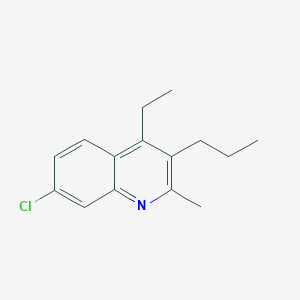

amine](/img/structure/B13200288.png)
